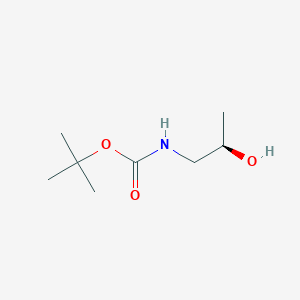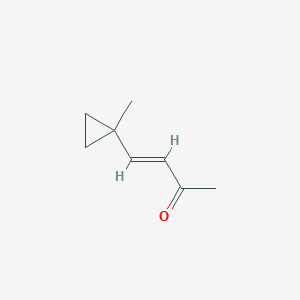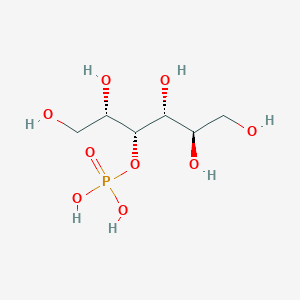
3-Ethyl-8-methoxyquinoline
Overview
Description
Oxidronic acid, also known as (hydroxymethylene)bisphosphonic acid, is a bisphosphonate compound with the molecular formula CH₆O₇P₂ and a molecular weight of 192.00 g/mol . It is primarily used as a diagnostic skeletal imaging agent to demonstrate areas of altered osteogenesis in both adult and pediatric patients . The compound is known for its ability to bind to hydroxyapatite in bone, making it useful in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxidronic acid typically involves the reaction of phosphorous acid (H₃PO₃) with formaldehyde (CH₂O) under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization . The general reaction can be represented as follows:
H₃PO₃+CH₂O→CH₆O₇P₂
Industrial Production Methods
Industrial production of oxidronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically heated to facilitate the reaction, and the product is purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Oxidronic acid undergoes several types of chemical reactions, including:
Oxidation: Oxidronic acid can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Oxidronic acid can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxidronic acid can yield various phosphonic acid derivatives, while reduction can produce hydroxymethylphosphonic acid .
Scientific Research Applications
Oxidronic acid has a wide range of scientific research applications, including:
Mechanism of Action
Oxidronic acid exerts its effects primarily by binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound is taken up by osteoclasts through fluid-phase endocytosis, and once inside the cells, it disrupts the mevalonate pathway, leading to the inhibition of bone resorption . This mechanism is similar to other bisphosphonates, making oxidronic acid effective in treating conditions related to excessive bone resorption .
Comparison with Similar Compounds
Similar Compounds
Zoledronic Acid: Another bisphosphonate used to treat bone diseases.
Alendronate: Used for treating osteoporosis, it has a different chemical structure but shares the same bisphosphonate class.
Ibandronate: Also used for osteoporosis, it has a different dosing regimen and pharmacokinetic profile compared to oxidronic acid.
Uniqueness
Oxidronic acid is unique in its specific binding affinity to hydroxyapatite and its diagnostic applications in skeletal imaging. Its ability to demonstrate areas of altered osteogenesis makes it particularly valuable in medical diagnostics .
Properties
IUPAC Name |
3-ethyl-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-9-7-10-5-4-6-11(14-2)12(10)13-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVUVMNSJBCGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553817 | |
| Record name | 3-Ethyl-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112955-03-0 | |
| Record name | 3-Ethyl-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)
![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)








